molecular formula C10H14ClNO3 B1602408 2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride CAS No. 61416-34-0

2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride

Cat. No.: B1602408
CAS No.: 61416-34-0
M. Wt: 231.67 g/mol
InChI Key: ZULGIQDFVVMFMI-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride is an organic compound with a complex structure that includes a dimethoxyphenyl group and an oxoethan-1-aminium chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of dimethylaminopyridine (DMAP) and anhydrous dichloromethane as solvents, with the reaction being carried out at low temperatures (0°C) and then gradually warmed to room temperature . The reaction mixture is then subjected to various purification steps, including washing with hydrochloric acid, sodium bicarbonate solution, and saline solution, followed by drying and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile involved.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylacetic acid: Similar in structure but lacks the oxoethan-1-aminium chloride moiety.

    2-(3,4-Dimethoxyphenyl)ethylamine: Contains the dimethoxyphenyl group but differs in the amine functionality.

    3,4-Dimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-2-oxoethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-5H,6,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULGIQDFVVMFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C[NH3+])OC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587578
Record name 2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61416-34-0
Record name 2-(3,4-Dimethoxyphenyl)-2-oxoethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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